7-Benzoylindolin-2-one

Description

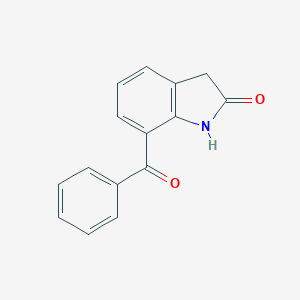

Structure

3D Structure

Properties

IUPAC Name |

7-benzoyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-13-9-11-7-4-8-12(14(11)16-13)15(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGQYYFHBPQPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)C3=CC=CC=C3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199163 | |

| Record name | 7-Benzoyl-2-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51135-38-7 | |

| Record name | 7-Benzoyl-2-oxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051135387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzoyl-2-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-benzoyl-1,3-dihydro-2H-indol-2-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-BENZOYLOXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RH7SVV8KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 7 Benzoylindolin 2 One

Established Synthetic Routes to 7-Benzoylindolin-2-one

Condensation Reactions for Indolin-2-one Ring Formation

A prevalent and effective method for the synthesis of this compound involves the intramolecular cyclization of a suitably substituted phenylacetamide derivative. This approach builds the heterocyclic ring system in the final steps of the synthesis.

The core of this synthetic strategy is the intramolecular condensation of a precursor molecule that already contains the benzoyl group at the desired position relative to an amino group on the benzene (B151609) ring. The cyclization is typically acid-catalyzed, leading to the formation of the five-membered lactam ring of the indolin-2-one system. The choice of catalyst and solvent is crucial for the efficiency of this transformation. google.com

A Chinese patent describes a method for preparing 7-benzoyl-1,3-dihydroindolin-2-one by treating 2-amino-3-benzoylphenylacetamide with a catalyst in an organic solvent. google.com This process is noted for its stable process, simple operation, high yield, and high purity without the need for harsh reaction conditions. google.com

| Catalyst | Catalyst Concentration | Organic Solvent |

|---|---|---|

| Hydrochloric Acid | 10% - 50% (mass concentration) | Ethyl acetate, Tetrahydrofuran, Ethanol, Methanol, n-Propanol, N,N-Dimethylformamide, or Hexamethylene |

| Sulfuric Acid | ||

| Nitric Acid | ||

| Carbonic Acid | ||

| Boric Acid |

The key starting material for this cyclization is 2-amino-3-benzoylphenylacetamide. The synthesis of this precursor is a critical step. One reported route to a similar compound, 2-amino-3-benzoylphenylacetic acid, involves a Friedel-Crafts acylation of indole (B1671886), followed by several steps. However, this method is noted to have a low yield in the initial acylation step and involves multiple complex steps. google.com

Once 2-amino-3-benzoylphenylacetamide is obtained, its cyclization to this compound is achieved under controlled temperature conditions in the presence of a suitable catalyst and solvent, as detailed in Table 1. google.com The reaction mixture is typically concentrated under reduced pressure to isolate the final product. google.com The molar ratio of the 2-amino-3-benzoylphenylacetamide to the catalyst is generally in the range of 1:1 to 1:3. google.com

Direct Benzoylation Approaches to the Indolin-2-one Core

An alternative synthetic strategy involves the direct introduction of a benzoyl group onto the C-7 position of the indolin-2-one skeleton. This approach is more atom-economical but faces challenges in controlling the regioselectivity of the acylation reaction.

The Friedel-Crafts acylation of indoles and their derivatives is a well-established reaction. However, for unsubstituted indoles, acylation typically occurs at the C-3 position due to its higher electron density. mdpi.comresearchgate.net Direct Friedel-Crafts acylation of indolin-2-one with benzoyl chloride in the presence of a Lewis acid like aluminum chloride would likely lead to a mixture of products, with potential for N-acylation and acylation at other positions on the benzene ring, making the isolation of the desired this compound challenging.

To achieve regioselective C-7 acylation, directing group strategies are often necessary. While not explicitly detailed for this compound in the provided context, related methodologies for other indole derivatives suggest that protecting the nitrogen atom with a suitable group can influence the position of electrophilic substitution.

A more sophisticated approach to achieve regioselective C-7 functionalization involves the use of boron-based reagents. Boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) can act as both a Lewis acid to activate the acylating agent and as a directing group by coordinating to the carbonyl oxygen of the indolin-2-one and the nitrogen atom.

Research on the borylation of N-acylindoles has shown that it is possible to direct electrophilic substitution to the C-7 position. Specifically, the use of BBr₃ with N-pivaloyl-indole can lead to C-7 borylation. nih.gov This strategy relies on the formation of a six-membered intermediate that positions the electrophile for attack at the ortho position (C-7) of the acyl group. While this has been demonstrated for borylation, a similar acyl-directed electrophilic acylation using BCl₃ or BBr₃ and benzoyl chloride presents a plausible, albeit less documented, route to this compound. This method would offer a high degree of regiocontrol, overcoming the limitations of classical Friedel-Crafts acylation. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of this compound can be achieved through various advanced methods, with catalytic approaches and green chemistry principles playing a significant role in modern synthetic chemistry.

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective pathways for constructing the this compound scaffold. Among these, palladium-catalyzed reactions are particularly noteworthy.

Palladium catalysts are instrumental in forming the key benzoyl group at the 7-position of the indolin-2-one core. A notable development is the direct addition of arylboronic acids to 2-oxoindoline-7-carbonitrile. rsc.org This transformation demonstrates high functional group tolerance and provides the desired 7-benzoyl-2-oxoindolines in moderate to excellent yields. rsc.org

The reaction typically involves the coupling of a nitrile-substituted indolinone with an arylboronic acid in the presence of a palladium catalyst. rsc.org This method is part of a broader strategy for creating 2-aminobenzophenones and related heterocyclic structures. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Ref |

| 2-Oxoindoline-7-carbonitrile | Phenylboronic Acid | Palladium Catalyst | This compound | Moderate to Excellent | rsc.org |

An alternative, though potentially less favorable, palladium-catalyzed route involves the reaction of 7-cyanoindole ketone with phenylboric acid. google.com However, this method has been described as requiring harsh conditions, including a potentially hazardous palladium catalyst, the toxic solvent 2-methyltetrahydrofuran, elevated temperatures, and prolonged reaction times. google.com

Green Chemistry Principles in Synthesis (e.g., Microwave-Assisted, Aqueous Media)

In line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, alternative synthetic routes have been developed. yale.edunih.gov These methods prioritize process stability, operational simplicity, high yields, and the use of non-toxic, less polluting reagents under conventional temperature and pressure conditions. google.com

One such method involves the intramolecular cyclization of 2-amino-3-benzoylphenylacetamide. google.com This reaction is catalyzed by common acids, avoiding the need for heavy metal catalysts. google.com

| Starting Material | Catalyst | Solvent | Key Advantages | Ref |

| 2-Amino-3-benzoylphenylacetamide | Hydrochloric acid, Sulfuric acid, Nitric acid, Carbonic acid, or Boric acid | Organic Solvent | Stable process, simple operation, high yield, high purity, non-toxic reagents, less pollution. | google.com |

This approach aligns with several green chemistry principles:

Prevention : It is designed to be less polluting, preventing waste generation. yale.edu

Catalysis : It uses catalytic reagents rather than stoichiometric ones. yale.eduacs.org

Less Hazardous Chemical Syntheses : The reagents used are common and non-toxic compared to some organometallic alternatives. google.comyale.edu

While specific examples of microwave-assisted or aqueous-media synthesis for this compound are not prominently detailed in the literature, these techniques represent viable green chemistry strategies. The use of water as a solvent, in particular, is a cornerstone of greener synthesis. nih.gov Future research may explore these avenues to further reduce the environmental impact of producing this compound.

General Chemical Transformations of this compound

The chemical reactivity of this compound is largely dictated by its functional groups, particularly the benzoyl moiety's carbonyl group. cymitquimica.com This site is susceptible to nucleophilic attack, leading to a variety of chemical transformations. cymitquimica.comsmolecule.com

Nucleophilic Addition Reactions at the Carbonyl Moiety

The carbonyl group (C=O) of the benzoyl substituent is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center. wikipedia.orglibretexts.org This electrophilicity allows it to react with a wide array of nucleophiles in what is known as a nucleophilic addition reaction. wikipedia.orgmasterorganicchemistry.com In this process, the nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and changing the carbon's hybridization from sp² to sp³. libretexts.orgmasterorganicchemistry.com

These reactions can be promoted by either basic or acidic conditions. libretexts.org Depending on the nucleophile, the addition can be reversible or irreversible. masterorganicchemistry.com A key example of this reactivity is the reduction of the carbonyl group to an alcohol using a hydride-based reducing agent, such as lithium aluminum hydride. smolecule.com

| Nucleophile (Reagent) | Resulting Functional Group | Reaction Type | Ref |

| Hydride (e.g., LiAlH₄) | Secondary Alcohol | Reduction (Irreversible Addition) | smolecule.com |

| Water (H₂O) | Geminal Diol (Hydrate) | Hydration (Reversible Addition) | wikipedia.org |

| Alcohol (R-OH) | Hemiacetal | Acetalisation (Reversible Addition) | wikipedia.org |

| Cyanide (HCN) | Cyanohydrin | Cyanohydrin Formation | libretexts.org |

Condensation Reactions with Amines and Other Nucleophiles

This compound can undergo condensation reactions, where two molecules combine, typically with the elimination of a small molecule like water. smolecule.comlibretexts.org A prominent example is the reaction of its benzoyl carbonyl group with primary amines. smolecule.comslideshare.net This reaction results in the formation of an imine (a compound containing a carbon-nitrogen double bond) and a molecule of water. smolecule.comslideshare.net These imine derivatives serve as valuable intermediates in organic synthesis. smolecule.com

| Reactant 1 | Reactant 2 | Product | Byproduct | Ref |

| This compound | Primary Amine (R-NH₂) | Imine | Water (H₂O) | smolecule.comslideshare.net |

Reduction of the Carbonyl and Lactam Groups

The chemical structure of this compound presents two key functional groups susceptible to reduction: the exocyclic benzoyl carbonyl group and the endocyclic lactam carbonyl group within the oxindole (B195798) ring. The selective reduction of these groups can lead to a variety of structurally distinct molecules, expanding the synthetic utility of the parent compound.

The benzoyl carbonyl group can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride. smolecule.com This transformation converts the ketone functionality into a hydroxyl group, yielding 7-(hydroxy(phenyl)methyl)indolin-2-one.

The lactam functionality, a cyclic amide, is generally more resistant to reduction than the exocyclic ketone. However, under more forcing conditions or with specific reducing agents, the lactam C=O group can be reduced. For instance, strong reducing agents like lithium aluminum hydride can reduce the amide bond of the lactam. utrgv.edu This would lead to the formation of a 7-benzoylindoline. It is important to note that the specific reaction conditions and the choice of reducing agent are crucial in determining the outcome of the reduction, as competition between the reduction of the benzoyl carbonyl and the lactam can occur.

Electrophilic Substitution Reactivity on the Indoline (B122111) Aromatic Ring

The benzene ring of the indolin-2-one core is susceptible to electrophilic aromatic substitution (EAS) reactions. libretexts.orgdalalinstitute.com The position of substitution on the aromatic ring is directed by the combined electronic effects of the substituents already present: the acyl group and the lactam moiety.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgsavemyexams.com For instance, nitration would introduce a nitro group (-NO2) onto the aromatic ring, while halogenation would introduce a halogen atom (e.g., -Br, -Cl). The precise location of the incoming electrophile would depend on the reaction conditions and the relative activating/deactivating strengths of the existing substituents. It is important to consider that the presence of the deactivating benzoyl group might necessitate harsher reaction conditions to achieve substitution.

Ring Expansion and Rearrangement Possibilities

The indolin-2-one scaffold, under specific conditions, could potentially undergo ring expansion or rearrangement reactions, leading to the formation of new heterocyclic systems. mvpsvktcollege.ac.inberhamporegirlscollege.ac.in

One theoretical possibility is a ring expansion of the five-membered lactam ring to a six-membered ring. Such transformations are known in heterocyclic chemistry and can sometimes be initiated by the introduction of a suitable functional group followed by rearrangement. For example, reactions involving carbene intermediates can lead to ring expansion of cyclic systems. wikipedia.org

Rearrangement reactions are chemical transformations where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. mvpsvktcollege.ac.inberhamporegirlscollege.ac.in These can be initiated by various factors, including acidic or basic conditions. For instance, the Beckmann rearrangement transforms an oxime into an amide under acidic conditions. berhamporegirlscollege.ac.inslideshare.net While not directly applicable to this compound itself, derivatives of the keto group could potentially undergo such rearrangements.

Another class of rearrangements, such as the Favorskii rearrangement, involves the conversion of α-halo ketones to carboxylic acid derivatives. msu.edu Should a halogen be introduced at the C3 position of the indolin-2-one ring, this type of rearrangement could be a possibility.

It is important to emphasize that while these ring expansion and rearrangement reactions are known in organic chemistry, their specific application to this compound would require dedicated synthetic investigation to determine the feasibility and outcome of such transformations.

Biological Activities and Mechanistic Investigations of 7 Benzoylindolin 2 One

Enzyme Inhibition Studies

Research into the biological effects of the indolin-2-one core has revealed significant inhibitory activity against several key enzyme families implicated in a range of pathologies, from neurodegenerative diseases to cancer and bacterial infections.

Acetylcholine (B1216132) Esterase (AChE) Inhibition and Implications for Neurodegenerative Research

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic signals nih.gov. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), as it increases the concentration of acetylcholine in the brain, compensating for the loss of cholinergic neurons associated with the disease nih.govmdpi.com.

The 2-oxoindoline scaffold has been identified as a key structure for the inhibition of cholinesterases (AChE and Butyrylcholinesterase - BChE) mdpi.com. In a study focused on developing dual-target inhibitors for AD, a series of derivatives were synthesized and evaluated. One particular compound, featuring a 2-oxoindoline core linked to a piperazine (B1678402) moiety, demonstrated potent, dual inhibitory activity against both AChE and BChE, suggesting the therapeutic potential of this structural class mdpi.com.

Note: Compound 8i is a derivative containing the 2-Oxoindoline core structure mdpi.com.

The findings indicate that the 2-oxoindoline framework serves as a promising template for designing novel, potent cholinesterase inhibitors. Further investigation and structural modification of this scaffold could lead to the development of new therapeutic agents for neurodegenerative conditions like Alzheimer's disease.

Kinase Inhibition Profiles

The oxindole (B195798) motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to inhibit various protein kinases, which are crucial regulators of cellular functions often deregulated in cancer nih.gov. This has led to the development of several oxindole-based kinase inhibitors used in oncology nih.gov.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis tandfonline.comjlu.edu.cn. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy nih.gov. The indolin-2-one scaffold is the central component of sunitinib (B231), a multi-kinase inhibitor approved for cancer treatment, highlighting the importance of this chemical class in targeting VEGFR-2 tandfonline.comresearchgate.net.

A study focused on designing and synthesizing novel indolin-2-one derivatives as VEGFR-2 inhibitors identified several compounds with potent activity. These derivatives exhibited inhibitory concentrations (IC₅₀) in the nanomolar range, with some proving more potent than the reference drug, sunitinib researchgate.net. The research underscored the potential for modifying the indolin-2-one core to achieve high potency and selectivity. For instance, compound 17a from the study not only showed potent VEGFR-2 inhibition but also induced cell cycle arrest and apoptosis in liver cancer cells researchgate.net.

Data sourced from a study on novel indolin-2-one derivatives as VEGFR-2 inhibitors researchgate.net.

Tousled Like Kinases (TLKs) are serine-threonine kinases involved in chromatin assembly, DNA replication, and the DNA damage response. TLK2 has emerged as a promising target for cancer therapy nih.gov. The oxindole scaffold has been identified as a template for potent TLK2 inhibitors. Interestingly, TLK2 was often found to be a potent off-target kinase for oxindole-based compounds designed for other targets nih.govnih.gov.

In an effort to develop more selective inhibitors, a large series of oxindole analogues were synthesized and analyzed. This research led to the identification of narrow-spectrum chemical tools to better probe TLK2 biology nih.gov. One study identified a specific derivative, (Z)-3-((1H-pyrrol-2-yl)methylene)-5-acetylindolin-2-one, as a particularly potent analogue against TLK2 nih.gov. Structure-activity relationship (SAR) analysis revealed that substitutions on the oxindole ring significantly influenced potency nih.gov.

Data from a study on the discovery and optimization of narrow-spectrum TLK2 inhibitors nih.gov.

Deubiquitinase Inhibition: USP1/UAF1 Complex

Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme that, in complex with UAF1, plays a critical role in DNA damage response pathways nih.govnih.gov. Inhibition of the USP1/UAF1 complex is a promising strategy for cancer therapy, particularly for overcoming resistance to platinum-based drugs nih.govudel.edu. Extensive searches of scientific literature did not yield specific research findings on the inhibitory activity of 7-Benzoylindolin-2-one or related oxindole derivatives against the USP1/UAF1 deubiquitinase complex. The known inhibitors for this target, such as ML323 and pimozide, belong to different chemical classes nih.govresearchgate.net.

Topoisomerase IV Inhibition in Bacterial Systems

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology, making them validated targets for antibiotics mdpi.com. While some indolin-2-one hybrids have been synthesized and shown to possess antibacterial activity against strains like Staphylococcus aureus, their mechanism of action was not explicitly identified as topoisomerase IV inhibition nih.gov. The most well-known inhibitors of this enzyme class, such as fluoroquinolones, are structurally distinct from the indolin-2-one scaffold nih.govchimia.ch. Currently, there is a lack of direct evidence in the scientific literature to support that this compound or its core scaffold acts as an inhibitor of bacterial topoisomerase IV.

Interactions with Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide array of xenobiotics, including many pharmaceutical agents nih.govnih.govmdpi.com. These enzymes, primarily located in the liver, are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to render compounds more water-soluble for excretion nih.govnih.gov. The interaction of any new chemical entity with CYP enzymes is a critical aspect of its pharmacological profiling, as it can determine the compound's bioavailability, duration of action, and potential for drug-drug interactions.

While direct studies on the metabolism of this compound by specific cytochrome P450 isoforms are not extensively documented in the available literature, the metabolism of structurally related indole (B1671886) derivatives often involves CYP-mediated hydroxylation and other oxidative transformations. For instance, the indole nucleus is susceptible to oxidation at various positions, a process frequently catalyzed by CYP enzymes. Given that this compound is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) amfenac, it is plausible that its formation and subsequent clearance are mediated by the CYP system chemicalbook.com.

The potential for this compound to act as either an inhibitor or an inducer of CYP enzymes is an important consideration. Inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity, whereas induction can accelerate the metabolism of other drugs, potentially reducing their efficacy nih.gov. Indolin-2-one and its derivatives, as a class of compounds, have been investigated for their interactions with various biological targets, and it is conceivable that they could also interact with the active sites of CYP enzymes. Further in vitro studies using human liver microsomes and specific recombinant CYP isoforms would be necessary to fully characterize the metabolic profile of this compound and its potential for clinically significant drug interactions.

Anti-inflammatory and Analgesic Effects

The inflammatory response is a complex biological process involving the release of various signaling molecules, among which tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines. Elevated levels of TNF-α and IL-6 are associated with the pathogenesis of numerous inflammatory diseases. The ability of a compound to modulate the release of these cytokines is a strong indicator of its potential anti-inflammatory activity.

Studies on structurally related indolin-2-one derivatives have demonstrated significant inhibitory effects on the production of these inflammatory mediators. For example, certain 3-substituted-indolin-2-one derivatives have been shown to suppress the production of TNF-α and IL-6 in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated murine macrophage cells mdpi.com. This suppression has been observed at both the protein and mRNA expression levels, indicating that the inhibitory action may occur at the transcriptional level mdpi.com. Similarly, novel indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been found to effectively inhibit LPS-induced production of TNF-α and IL-6 in RAW264.7 cells rsc.org. Given that this compound shares the core indolin-2-one scaffold, it is plausible that it may exert similar modulatory effects on these key inflammatory cytokines.

The benzoyl substitution at the 7-position of the indolin-2-one core in this compound may influence its biological activity. Research on other benzoyl-substituted heterocyclic compounds has indicated that the benzoyl moiety can contribute to their anti-inflammatory properties nih.gov. Therefore, it is hypothesized that this compound could interfere with inflammatory signaling pathways, leading to a reduction in the synthesis and release of TNF-α and IL-6. However, direct experimental evidence for this compound is required to confirm this potential mechanism of action.

Table 1: Anti-inflammatory Activity of Selected Indolin-2-one Derivatives

| Compound | Cell Line | Stimulant | Measured Cytokine | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | RAW264.7 | LPS | TNF-α | Not specified | mdpi.com |

| 3-(3-hydroxyphenyl)-indolin-2-one | RAW264.7 | LPS | IL-6 | Not specified | mdpi.com |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | RAW264.7 | LPS | TNF-α | Not specified | rsc.org |

This table presents data for structurally related compounds to illustrate the potential anti-inflammatory activity of the indolin-2-one scaffold. IC50 values represent the concentration required to inhibit 50% of the cytokine production.

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2). Given that this compound is a metabolite of the NSAID amfenac, its interaction with these pathways is of significant interest chemicalbook.com.

Several studies have highlighted the potential of indolin-2-one derivatives as inhibitors of COX enzymes. A series of 1,3-dihydro-2H-indolin-2-one derivatives have been designed and synthesized, with some compounds exhibiting good COX-2 inhibitory activities mdpi.com. Molecular docking studies have further suggested that these derivatives can bind effectively to the active site of the COX-2 enzyme mdpi.comaip.org. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

In addition to the COX pathway, the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes, represents another important target for anti-inflammatory drugs. Research into indoline-based compounds has led to the identification of dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH), another enzyme involved in inflammation acs.org. This suggests that the indoline (B122111) scaffold can be a versatile template for developing inhibitors that target multiple components of the inflammatory cascade. While direct experimental data for this compound is not available, its structural similarity to known COX and LOX modulators suggests that it may possess activity against these enzymes.

Table 2: COX-2 Inhibitory Activity of Selected Indolin-2-one Derivatives

| Compound | COX-2 IC50 (µM) | Reference |

|---|---|---|

| Compound 4e | 2.35 ± 0.04 | mdpi.com |

| Compound 9h | 2.422 ± 0.10 | mdpi.com |

| Compound 9i | 3.34 ± 0.05 | mdpi.com |

This table showcases the COX-2 inhibitory potential of various indolin-2-one derivatives, suggesting a possible mechanism of action for this compound.

Antimicrobial Activity

The indole nucleus is a privileged scaffold in medicinal chemistry and is present in numerous compounds with a wide range of biological activities, including antimicrobial effects. Several indole derivatives have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

While specific studies on the antibacterial spectrum of this compound are limited, research on related indolin-2-one derivatives has shown promising results. For instance, novel hybrids of indolin-2-one and nitroimidazole have been synthesized and found to be effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains nih.gov. Some of these hybrid compounds also demonstrated potency against Gram-negative bacteria and vancomycin-resistant Enterococcus (VRE) strains nih.gov. Furthermore, other 2-indolinone derived oximes and spiro-isoxazolines have exhibited significant antimicrobial activity against a panel of microorganisms nih.gov.

The mechanism of antibacterial action for indole derivatives can be varied. Some may disrupt the bacterial cell membrane, while others may interfere with essential cellular processes. The presence of the benzoyl group at the 7-position of the indolin-2-one core could modulate the antibacterial activity and spectrum of the molecule. Further screening of this compound against a broad panel of pathogenic bacteria is warranted to determine its efficacy and potential as an antibacterial agent.

Table 3: Antibacterial Activity of Selected Indolin-2-one Derivatives | Compound | Target Bacteria | MIC (µg/mL) | Reference | |---|---|---| | 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one | MRSA ATCC 33591 | Low MIC value reported | nih.gov | | Oxime 28 | S. aureus, S. epidermidis, E. coli | Not specified | nih.gov | | Oxime 29 | S. aureus, S. epidermidis, E. coli | Not specified | nih.gov |

This table provides examples of the antibacterial potential of the indolin-2-one scaffold against clinically relevant bacteria. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

In addition to antibacterial activity, indole-based compounds have also been investigated for their antifungal properties. Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, are a significant cause of morbidity and mortality, especially in immunocompromised individuals.

Studies on N-substituted indole derivatives have demonstrated activity against Candida albicans researchgate.net. The indolin-2-one scaffold, being a core component of this compound, has been incorporated into molecules screened for antifungal activity. For example, some 2-indolinone derived oximes and spiro-isoxazolines have shown inhibitory activity against C. albicans nih.gov.

A crucial aspect of microbial pathogenicity is the ability to form biofilms, which are structured communities of microbial cells embedded in a self-produced extracellular matrix. Biofilms confer increased resistance to antimicrobial agents and the host immune system. Indole and its derivatives have emerged as promising agents that can interfere with biofilm formation. Indole-based compounds have been shown to attenuate biofilms of Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii doaj.org. Furthermore, indole-based analogues have been reported as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation nih.gov. These findings suggest that this compound, by virtue of its indole core, may possess the ability to not only inhibit fungal growth but also to disrupt the formation of microbial biofilms, a highly desirable attribute for a novel antimicrobial agent.

Table 4: Antifungal and Antibiofilm Activity of Indole Derivatives

| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| N-Substituted Indole Derivatives | Candida albicans | Antifungal | researchgate.net |

| 2-Indolinone Derived Oximes/Spiro-isoxazolines | Candida albicans | Antifungal | nih.gov |

| Bisindole derivatives | Pseudomonas aeruginosa, Acinetobacter baumannii | Biofilm attenuation | doaj.org |

This table highlights the potential of the indole scaffold, present in this compound, to exhibit both antifungal and antibiofilm activities.

Anticancer Properties

Inhibition of Cancer Cell Proliferation

No data is available on the inhibitory effects of this compound on the proliferation of cancer cells.

Molecular Mechanisms of Apoptosis Induction and Cell Cycle Arrest

There is no information regarding the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells.

Cytotoxicity against Specific Cancer Cell Lines (e.g., HeLa, MCF7, A549)

No studies were found that evaluated the cytotoxic effects of this compound on HeLa, MCF7, A549, or any other cancer cell lines.

Elucidation of General Mechanisms of Action

The primary mechanism of action described in the literature pertains to its role as a precursor to an NSAID, which is not relevant to anticancer activity. There is no information available on any general mechanisms of action related to cancer biology for this compound.

Structure Activity Relationship Sar and Molecular Design of 7 Benzoylindolin 2 One and Its Analogues

Fundamental Principles of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that aims to correlate the specific structural features of a chemical compound with its observed biological effect. By systematically modifying parts of a molecule—a process known as analogue synthesis—researchers can deduce which functional groups and structural motifs are essential for its activity (the pharmacophore) and which parts can be altered to improve properties like potency, selectivity, and metabolic stability.

A closely related, more quantitative approach is the Quantitative Structure-Activity Relationship (QSAR). QSAR modeling is a computational and mathematical technique used to build a robust connection between the structural or physicochemical properties of a compound and its biological activity longdom.org. A QSAR model is represented by a mathematical equation:

Activity = f (Physicochemical properties and/or Structural properties) + error wikipedia.org

This method involves calculating molecular descriptors for a series of compounds and then using statistical methods to find a correlation with their biological activities longdom.org. These validated models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process longdom.orgwikipedia.org.

Regiospecificity and the Role of C7 Benzoyl Substitution in Biological Activity

The indolin-2-one scaffold features several positions where substitution can dramatically alter its biological profile. Regiospecificity—the specific position of a substituent on the core structure—is critical. The C7 position of the indoline (B122111) ring is a key site for modification. Achieving site-selective functionalization at the C7 position is a significant area of research, as compounds with C7-substitutions are prevalent in biologically and pharmaceutically important molecules researchgate.net.

The compound 7-Benzoylindolin-2-one (also known as 7-Benzoyloxindole) features a benzoyl group at this C7 position. This specific compound is recognized for its anti-inflammatory activity and is a known metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Amfenac cymitquimica.com. The benzoyl moiety consists of a phenyl ring attached to a carbonyl group. This substitution contributes to the molecule's activity through several potential mechanisms:

Electronic Properties: The carbonyl group is a hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues within a receptor's binding pocket.

Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the target protein.

The structural relationship between this compound and related NSAIDs highlights the importance of this core scaffold in the development of anti-inflammatory agents.

Table 1: this compound and Structurally Related NSAIDs This table is interactive. You can sort and filter the data.

| Compound Name | Core Structure | Notes |

|---|---|---|

| This compound | Indolin-2-one | Features a benzoyl group at the C7 position; possesses anti-inflammatory activity cymitquimica.com. |

| Amfenac | Phenylacetic acid | An NSAID whose metabolic pathway involves cyclization to form this compound. |

| Bromfenac | Phenylacetic acid | A brominated analogue of Amfenac used as an ophthalmic solution. |

Influence of Substituents on the Indoline Ring System

The introduction of various functional groups onto the indoline ring system can profoundly affect the potency and selectivity of the resulting analogues. The electronic nature and hydrogen-bonding capacity of these groups are key determinants of their impact.

Hydroxy (-OH) Groups: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its placement can significantly enhance binding affinity. For instance, in the flavonoid family of compounds, a hydroxyl group at the C-7 position has been shown to be very important for enhancing anti-superoxide dismutase (SOD) and α-amylase inhibitory activity mdpi.com.

Methoxy (B1213986) (-OCH₃) Groups: The replacement of a hydroxyl group with a methoxy group removes its hydrogen-donating ability and adds lipophilicity. This can alter the compound's solubility and ability to cross cell membranes, and it may shift its binding mode within a target protein.

Amino (-NH₂) Groups: A primary amino group can act as a hydrogen bond donor and can be protonated at physiological pH, forming a positive charge. This charge can lead to strong ionic interactions with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a receptor, often resulting in a significant increase in potency and selectivity nih.gov.

The following table summarizes SAR findings from studies on quinolin-2(1H)-one derivatives, which share structural similarities with the indolin-2-one core, highlighting the effects of substitution on anticancer activity.

Table 2: Effect of Substituents on Anticancer Activity of Quinolin-2(1H)-one Analogues nih.gov This table is interactive. You can sort and filter the data.

| Compound ID | Substitution at C7 | Substitution at C4 | Activity against COLO 205 (IC₅₀ in µM) |

|---|---|---|---|

| 7e | H | 4-Fluorobenzyloxy | 0.93 |

| 9e | F | 4-Fluorobenzyloxy | 0.23 |

| 10e | Cl | 4-Fluorobenzyloxy | 0.44 |

| 11e | Br | 4-Fluorobenzyloxy | 0.09 |

Data extracted from a study on 6,7,8-substituted quinolin-2(1H)-one derivatives, where C7 substitution with halogens influenced potency.

The interaction between a ligand like this compound and its biological target is governed by precise steric and electronic complementarity.

Steric Effects: This refers to the influence of the size and shape of the substituents on the molecule's ability to fit into the binding site of a receptor. A bulky substituent may either enhance binding by occupying a large hydrophobic pocket or decrease affinity through steric hindrance, preventing the molecule from achieving an optimal binding pose rjpbr.com. For example, QSAR studies have shown that bulky molecules may face steric problems that prevent a complete fit within the active site, thereby reducing optimum interaction rjpbr.com.

Electronic Effects: These effects arise from the distribution of electrons in a molecule and how substituents modify it. Electron-withdrawing groups (e.g., -NO₂, -CF₃) can decrease electron density in an adjacent aromatic ring, while electron-donating groups (e.g., -OH, -NH₂) increase it. These changes influence the molecule's ability to form hydrogen bonds, electrostatic interactions, and other non-covalent bonds with the receptor, which are critical for high-affinity binding. QSAR models often use descriptors related to electronegativity to capture these effects, with findings suggesting that less electronegative groups can be favorable for activity in certain scaffolds nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR provides a powerful computational tool for refining the molecular design of this compound analogues. The fundamental goal of QSAR is to develop a statistically significant mathematical model that relates the chemical structure of a compound to its biological activity nih.gov. The process generally involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation methods to ensure it is robust and not a result of chance correlation nih.gov.

Table 3: Common Types of Molecular Descriptors Used in QSAR Studies This table is interactive. You can sort and filter the data.

| Descriptor Type | Description | Examples |

|---|---|---|

| Physicochemical | Describes bulk properties of the molecule. | LogP (lipophilicity), Molar Refractivity (MR), Molecular Weight (MW) longdom.org. |

| Topological | Describes atomic connectivity and molecular shape in 2D. | Wiener Index, Molecular Connectivity Indices (χ), Balaban Index rjpbr.comnih.gov. |

| Electronic | Describes the electronic properties of the molecule. | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy nih.gov. |

| Steric | Describes the 3D size and shape of the molecule. | Molecular Volume, Surface Area, Length rjpbr.com. |

Once a validated QSAR model is established, it can be used to predict the activity of virtual compounds before they are synthesized, allowing researchers to focus on candidates with the highest predicted potency.

SAR Studies for Specific Biological Targets

The indolin-2-one scaffold is a versatile template that has been successfully utilized to develop inhibitors for various biological targets.

Anticancer Agents: Kinase Inhibitors

One of the most prominent applications of the indolin-2-one core is in the development of protein kinase inhibitors for cancer therapy. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and is often driven by the Vascular Endothelial Growth Factor Receptor (VEGFR) family of tyrosine kinases nih.gov. The indolin-2-one scaffold is essential for the inhibition of VEGFRs nih.gov. Sunitinib (B231), an approved oral anticancer drug, is a well-known indolin-2-one derivative.

SAR studies on indolin-2-one analogues as kinase inhibitors have revealed several key insights:

The indolin-2-one core acts as a scaffold that mimics the adenine (B156593) region of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase active site.

Substitutions at the C3 position of the oxindole (B195798) ring play a major role in determining potency and selectivity against different kinases nih.gov.

Modifications on the phenyl ring of the indolin-2-one core can be used to explore additional binding pockets and improve pharmacokinetic properties.

The table below presents data for a series of indolin-2-one inhibitors targeting the RET tyrosine kinase, a driver of certain types of cancer.

SAR of Indolin-2-one Derivatives as Acetylcholine (B1216132) Esterase Inhibitors

The development of acetylcholinesterase (AChE) inhibitors is a key strategy in the management of Alzheimer's disease. nih.gov The indolin-2-one nucleus and its structural relatives, such as indanones, have been explored as scaffolds for novel AChE inhibitors.

A significant example is the development of Donepezil (E2020), a potent AChE inhibitor. SAR studies revealed that the 2-isoindoline moiety in early lead compounds could be replaced by an indanone group without a significant loss of potency. nih.gov Among the derivatives synthesized, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was identified as one of the most powerful inhibitors, with an IC50 value of 5.7 nM. nih.gov This compound demonstrated a remarkable selectivity, with an affinity 1250 times greater for AChE than for butyrylcholinesterase. nih.gov

Further research into indole (B1671886) derivatives analogous to Donepezil has yielded other potent compounds. In one study, a series of new indole derivatives were synthesized and evaluated for AChE inhibitory activity. nih.gov The compound 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione was found to be the most potent in this series when compared to Donepezil as a standard. nih.gov The core structure of these inhibitors often features a cationic site, such as an amine, which can interact with the active site of the AChE enzyme. mdpi.com The general SAR principles for cholinergic agents highlight the importance of a quaternary ammonium (B1175870) group (or a tertiary amine that can be protonated) for activity, which contributes to the molecule's affinity for the receptor. pharmacy180.com

SAR of Indolin-2-one Analogues as Kinase Inhibitors

The indolin-2-one scaffold is a cornerstone in the design of kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and cancer cell proliferation. ekb.egnih.gov The indolinone ring is recognized as a key pharmacophoric element that can act as a competitive inhibitor of ATP binding to the catalytic pocket of protein kinases. mdpi.com

Sunitinib, a multi-target kinase inhibitor approved for cancer treatment, is a prominent example of an indolin-2-one derivative. ekb.egscirp.org Its chemical structure consists of a 5-fluoroindolin-2-one ring linked to a pyrrole (B145914) group and an amino side chain. researchgate.net The SAR for this class of compounds is well-studied:

Indolin-2-one Core : The core is considered essential for binding to the hinge region of the ATP active site of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.gov

Substitution at C3 : The substitution at the C-3 position of the oxindole ring plays a critical role in the antiangiogenic and anticancer activities of these compounds. nih.gov

Substitution at C5 : Halogen substitutions at the C5 position of the indolin-2-one ring, such as the fluorine atom in Sunitinib, have been shown to confer superior inhibitory activity against VEGFR-2 and Platelet-Derived Growth Factor Receptor β (PDGFRβ). cancertreatmentjournal.com

Pyrrole Moiety : Modifications to the pyrrole ring attached at the C3 position can influence kinase selectivity. For instance, lactamization of the pyrrole ring can alter the selectivity towards cyclin-dependent kinases (CDK). cancertreatmentjournal.com

The natural compound Indirubin, a bis-indole alkaloid, is a multi-target kinase inhibitor that inhibits CDKs, EGFR, and VEGFR. mdpi.com Synthetic derivatives have been developed to improve upon its activity. For example, compound 9 from one study, an indolinone-based molecule, showed potent dual inhibitory activity against VEGFR-2 and CDK-2. mdpi.com

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Donepezil (E2020) | AChE | 5.7 |

| Indirubin | CDK-2 | 45.6 |

| CDK-4 | 23.64 | |

| Compound 9 | VEGFR-2 | 56.74 |

| CDK-2 | 9.39 |

SAR in Anti-inflammatory Agents and Other Therapeutic Areas

Derivatives of indolin-2-one have also demonstrated significant potential as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory mediators. mdpi.com

SAR studies on 3-substituted-indolin-2-one derivatives revealed that the nature of the substituent at the C3 position is crucial for anti-inflammatory activity. Among a series of synthesized compounds, 3-(3-hydroxyphenyl)-indolin-2-one was identified as having the highest activity. mdpi.com This compound effectively inhibited the production of nitric oxide (NO) and suppressed the production of pro-inflammatory cytokines TNF-α and IL-6 in a concentration-dependent manner in LPS-induced RAW264.7 cells. mdpi.com

The introduction of halogens into the indole structure has also been explored. Studies on brominated indoles from the marine mollusc Dicathais orbita have shown anti-inflammatory properties. nih.gov The simple indole derivative, isatin (B1672199), exhibits mild anti-inflammatory activity by inhibiting iNOS and COX-2. nih.gov Research suggests that bromine substitution at the C5 or C6 position of the isatin ring can enhance biological activity. nih.gov Conversely, the dimerization of indoles was found to significantly reduce their anti-inflammatory effects. nih.gov

Beyond anti-inflammatory applications, compounds bearing the indolin-2-one ring system have shown a wide array of therapeutic effects, including antidiabetic, antioxidant, anti-HIV, antimicrobial, antipsychotic, and antiparkinson activities, underscoring the scaffold's versatility in drug discovery. researchgate.net

Advanced Spectroscopic Characterization of 7 Benzoylindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, offering precise insights into the chemical environment of individual atoms.

¹H-NMR spectroscopy reveals information about the number of distinct proton environments and their proximity to one another. The spectrum of 7-Benzoylindolin-2-one is expected to show signals corresponding to the protons on the indolinone core, the benzoyl ring, the methylene (B1212753) group of the indolinone, and the amide N-H proton.

The aromatic region (typically δ 7.0-8.0 ppm) would be complex due to the presence of two separate aromatic systems. The protons of the benzoyl group and the three protons on the indolinone ring would likely appear as a series of multiplets. The specific chemical shifts are influenced by the electronic effects of the carbonyl groups and the amide functionality. The two protons on the C3 carbon of the indolinone ring (CH₂) are expected to appear as a singlet around δ 3.5 ppm. The amide proton (N-H) would likely present as a broad singlet, with a chemical shift that can be highly variable depending on solvent and concentration, but typically expected in the δ 8.0-11.0 ppm range.

Predicted ¹H-NMR Data for this compound

| Predicted Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~ 10.5 | Broad Singlet | 1H | N-H (Amide) |

| 7.2 - 7.9 | Multiplet | 8H | Ar-H (Benzoyl and Indolinone rings) |

| ~ 3.6 | Singlet | 2H | -CH₂- (Indolinone C3) |

¹³C-NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, 15 distinct signals are expected, corresponding to its 15 carbon atoms.

Two signals are anticipated in the carbonyl region (δ 160-200 ppm). The amide carbonyl (C=O) of the indolinone ring is expected around δ 175-180 ppm, while the ketone carbonyl of the benzoyl group would likely appear further downfield, around δ 190-200 ppm. The signals for the aromatic carbons are expected in the δ 110-150 ppm range. The aliphatic methylene carbon (CH₂) of the indolinone ring would produce a signal at a higher field, typically around δ 35-45 ppm.

Predicted ¹³C-NMR Data for this compound

| Predicted Chemical Shift (δ ppm) | Carbon Assignment |

|---|---|

| ~ 195 | C=O (Benzoyl Ketone) |

| ~ 178 | C=O (Indolinone Amide) |

| 115 - 150 | Aromatic and Quaternary Carbons |

| ~ 36 | -CH₂- (Indolinone C3) |

To definitively assign the complex proton and carbon signals, especially in the overlapping aromatic regions, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (¹H-¹H correlations) within the same spin system. It would be crucial for identifying adjacent protons on the aromatic rings, helping to trace the connectivity of the protons within the benzoyl group and separately within the indolinone aromatic ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to show all protons within a given spin system. This would be particularly useful for differentiating the entire set of protons belonging to the indolinone's aromatic system from those of the benzoyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). This would allow for the unambiguous assignment of each protonated aromatic carbon and the C3 methylene carbon by linking their respective ¹H and ¹³C NMR signals. istanbul.edu.tr

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a key technique that shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). This is vital for piecing together the molecular fragments. For instance, HMBC would show correlations from the N-H proton to the amide carbonyl carbon (C2) and adjacent aromatic carbons. Correlations from the aromatic protons on the indolinone ring to the benzoyl carbonyl carbon would confirm the position of the benzoyl substituent at C7.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of molecules, providing direct information about the functional groups present.

FT-IR spectroscopy is highly effective for identifying characteristic functional groups based on their absorption of infrared radiation. The spectrum of this compound is expected to be dominated by absorptions from its N-H and two distinct carbonyl groups.

A key feature would be the N-H stretching vibration of the amide group, typically appearing as a sharp to moderately broad peak around 3200-3400 cm⁻¹. The carbonyl region would be particularly informative, showing two distinct, strong absorption bands. The amide C=O stretch of the lactam ring is expected around 1700-1720 cm⁻¹, while the conjugated ketone C=O stretch of the benzoyl group would likely appear at a lower frequency, around 1660-1680 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, and aromatic C-H stretches would appear above 3000 cm⁻¹. researchgate.net

Predicted FT-IR Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3300 | Medium, Sharp | N-H Stretch (Amide) |

| > 3000 | Weak-Medium | Aromatic C-H Stretch |

| ~ 1710 | Strong, Sharp | C=O Stretch (Amide/Lactam) |

| ~ 1670 | Strong, Sharp | C=O Stretch (Ketone) |

| 1450 - 1600 | Medium | Aromatic C=C Stretch |

Raman spectroscopy, which measures the inelastic scattering of light, is complementary to FT-IR. While polar bonds like C=O give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals. nih.gov Therefore, Raman spectroscopy is an excellent tool for analyzing the carbon skeleton, particularly the aromatic rings.

Predicted Key Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| > 3000 | Medium | Aromatic C-H Stretch |

| ~ 1600 | Strong | Aromatic C=C Ring Stretch |

| ~ 1670 | Weak-Medium | C=O Stretch (Ketone) |

| ~ 1000 | Strong | Aromatic Ring Breathing Mode |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions. In the context of this compound, high-resolution mass spectrometry is particularly valuable for confirming its molecular formula and, by extension, its molecular weight with exceptional precision.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₅H₁₁NO₂, the theoretical monoisotopic mass can be calculated with a high degree of precision.

The elemental composition of this compound is C₁₅H₁₁NO₂. Based on this, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy provides strong evidence for the correct elemental composition, distinguishing it from other potential compounds with the same nominal mass.

| Parameter | Theoretical Value |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Theoretical Exact Mass | 237.07898 g/mol |

| Theoretical Molecular Weight | 237.26 g/mol |

This interactive data table showcases the theoretical mass values for this compound.

While specific experimental HRMS data for this compound is not widely published in readily accessible literature, a closely related compound, 1-(7-Benzoylindolin-1-yl)ethanone, has been characterized using this technique. For this derivative, the calculated mass for its molecular ion [M]⁺ was 265.1103, and the experimentally found mass was also 265.1103, demonstrating the power of HRMS in confirming molecular formulas. rsc.org

Application of Spectroscopic Methods for Assessment of Structural Integrity

Spectroscopic methods are indispensable for verifying the structural integrity of a synthesized or isolated compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present in a molecule, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy would be primary methods to confirm the structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the indolinone core and the benzoyl group, as well as signals for the protons on the indolinone ring's non-aromatic portion. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide definitive evidence for the connectivity of the atoms.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the amine in the indolinone ring.

C=O stretch (amide): A strong absorption band around 1680-1700 cm⁻¹ for the carbonyl group of the lactam (cyclic amide).

C=O stretch (ketone): Another strong absorption band around 1650-1670 cm⁻¹ for the benzoyl ketone carbonyl group.

C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region due to the vibrations of the aromatic rings.

C-H stretch (aromatic and aliphatic): Bands above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the indolinone ring.

Computational Studies and Cheminformatics for 7 Benzoylindolin 2 One Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure of 7-Benzoylindolin-2-one, providing insights into its stability, reactivity, and spectroscopic characteristics.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map visually represents the charge distribution across the molecule. For this compound, the MEP map would highlight electron-rich regions (negative potential), likely around the oxygen atoms of the carbonyl groups, and electron-deficient regions (positive potential), typically near the amide proton. These sites are critical for predicting non-covalent interactions with biological targets, such as hydrogen bonding and electrostatic interactions. By identifying the most likely sites for electrophilic and nucleophilic attack, these calculations can predict the molecule's metabolic fate and potential chemical transformations.

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies electron-rich (e.g., carbonyl oxygens) and electron-poor (e.g., amide N-H) sites crucial for intermolecular interactions. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a lens to view the three-dimensional structure and dynamic behavior of this compound, both in isolation and in complex with biological macromolecules.

Conformational analysis is essential for understanding the spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. This compound has two rotatable bonds, which allow the benzoyl group to adopt various orientations relative to the indolinone core chemscene.com. Computational methods, ranging from rapid molecular mechanics to more accurate quantum chemical calculations, can be used to explore the potential energy surface of the molecule.

These studies identify low-energy, stable conformers that are most likely to exist under physiological conditions. The global minimum conformation represents the most stable arrangement of the molecule. Understanding the preferred 3D shape is critical because the biological activity of a molecule is intimately linked to its ability to fit into the binding site of a protein target. Stability studies can also be performed under simulated physiological conditions to ensure the compound does not degrade prematurely asean.orgresearchgate.net.

Once a potential protein target for this compound is identified, molecular dynamics (MD) simulations can be used to study the dynamic nature of their interaction over time mdpi.comusi.ch. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the complex's behavior in a simulated physiological environment, including explicit water molecules and ions nih.govjchemlett.com.

Starting from a docked pose of this compound in the protein's active site, an MD simulation can reveal the stability of the binding mode. Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD profile suggests that the complex has reached equilibrium and the binding pose is stable nih.gov.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are flexible or rigid during the simulation.

Interaction Analysis: Throughout the simulation, the specific interactions between this compound and the protein's amino acid residues, such as hydrogen bonds and hydrophobic contacts, are tracked. This helps to identify the key residues responsible for anchoring the ligand in the binding site researchgate.netaalto.firesearchgate.net.

These simulations offer a deeper understanding beyond static docking models, confirming the stability of key interactions and providing insights into the thermodynamics of binding nih.govnih.gov.

Virtual Screening and Lead Optimization in Drug Discovery

Computational techniques are pivotal in the early stages of drug discovery for identifying and refining promising drug candidates. patsnap.com

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target u-tokyo.ac.jpresearchgate.net. If this compound is identified as a "hit" compound, its structure can be used as a template in similarity-based virtual screening to find commercially available analogues with potentially improved properties nih.govsemanticscholar.org.

Once a promising hit or lead compound is identified, the process of lead optimization begins. This iterative cycle involves designing and evaluating new analogues to improve properties such as potency, selectivity, and pharmacokinetic profiles patsnap.combiosolveit.deedx.org. Computational modeling guides this process by predicting how structural modifications to the this compound scaffold will affect its binding affinity and other properties. This rational design approach helps prioritize which analogues to synthesize, saving time and resources scienceopen.comnih.gov. Structure-activity relationships (SAR) are established by systematically modifying the lead compound and assessing the impact on biological activity patsnap.com.

Cheminformatics Approaches for Chemical Space Exploration and Library Design

Cheminformatics combines computer and information science to analyze chemical data, playing a crucial role in organizing and navigating the vastness of "chemical space" nih.govscispace.comnih.govresearchgate.net. Chemical space is a conceptual multidimensional space where all possible molecules are organized according to their properties nih.govnih.gov.

For this compound, cheminformatics tools can be used to:

Explore Local Chemical Space: Analyze databases of known compounds to identify clusters of molecules with similar structures or properties to this compound.

Design Focused Libraries: Create specialized collections of virtual compounds, known as focused libraries, centered around the this compound scaffold nih.govresearchgate.netsemanticscholar.org. These libraries are designed to thoroughly explore the structure-activity relationships around the core structure by systematically varying substituents at different positions nih.gov. These libraries can then be screened virtually or synthesized for high-throughput experimental screening.

This targeted approach increases the efficiency of the drug discovery process by focusing screening efforts on compounds that are more likely to be active nih.gov.

Prediction of Biological Activity through Computational Models

Computational models can predict the biological activity of novel or untested compounds based on their chemical structure. elsevierpure.comnih.govresearchgate.net One of the most established methods is the Quantitative Structure-Activity Relationship (QSAR) model nih.gov.

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their experimentally determined biological activities researchgate.netnih.gov. To build a QSAR model for this compound analogues, a dataset of related compounds with known activities against a specific target is required. For each compound, numerical descriptors representing various physicochemical properties (e.g., LogP, molecular weight, electronic properties, topological indices) are calculated. Statistical or machine learning methods are then used to build a model that can predict the activity of new compounds based solely on their calculated descriptors frontiersin.orgmdpi.comnih.gov. A robust QSAR model can guide the design of more potent analogues of this compound before they are synthesized.

Modern approaches also utilize more advanced machine learning and artificial intelligence techniques to develop predictive models from large datasets, offering powerful tools to forecast a compound's efficacy and potential liabilities early in the discovery process bmc-rm.orgbmc-rm.org.

Derivatives and Analogues of 7 Benzoylindolin 2 One in Academic Research

Design and Synthesis of Novel 7-Benzoylindolin-2-one Analogues

The foundational step in exploring the therapeutic potential of this compound lies in the efficient synthesis of its core structure and the subsequent generation of novel analogues. A key patented method for the preparation of this compound involves the cyclization of 2-amino-3-benzoylphenylacetamide. This process is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, sulfuric acid, nitric acid, carbonic acid, or boric acid, within an organic solvent. google.com The reaction is controlled by temperature and followed by concentration under reduced pressure to yield the desired product. This method is noted for its stable process, simple operation, high yield, and purity, avoiding harsh reaction conditions. google.com

Following the synthesis of the parent compound, the design of novel analogues often involves computational and structure-based drug design approaches. These methods help in predicting the potential biological targets and optimizing the molecular structure for enhanced activity and selectivity. The synthesis of new analogues then proceeds through various chemical modifications of the this compound scaffold.

Chemical Modifications of the Indolin-2-one Scaffold for Therapeutic Potential

The chemical versatility of the indolin-2-one scaffold allows for a wide range of modifications to fine-tune its pharmacological properties. Research efforts are concentrated on substitutions at key positions of the molecule to explore the structure-activity relationships (SAR) and develop compounds with improved therapeutic profiles.

The C3 and N1 positions of the indolin-2-one ring are common sites for chemical modification.

C3-Substitutions: The methylene (B1212753) group at the C3 position is particularly reactive and serves as a prime location for introducing diversity. Condensation reactions with various aldehydes and ketones are frequently employed to synthesize 3-substituted derivatives. For instance, the condensation of indolin-2-ones with aldehydes can yield 3-(benzylidene)indolin-2-one derivatives. nih.gov While specific examples involving this compound are not extensively documented in publicly available literature, the general reactivity of the indolin-2-one core suggests that similar reactions would be feasible. The introduction of different substituents at this position can significantly impact the biological activity of the resulting compounds. mdpi.com

N1-Substitutions (N-Alkylation and N-Arylation): The nitrogen atom at the N1 position of the indolin-2-one ring is another key site for modification. N-alkylation can be achieved by treating the indolin-2-one with an alkyl halide in the presence of a base. nih.govbeilstein-journals.org This modification can influence the compound's solubility, lipophilicity, and interaction with biological targets. N-arylation, the introduction of an aryl group at the N1 position, is another strategy to expand the chemical space of these derivatives. beilstein-journals.org These modifications can alter the electronic properties of the indolin-2-one ring system and introduce new points of interaction with target proteins.

Aromatic Moiety Substitutions: Modifications on the benzoyl group or the phenyl ring of the indolin-2-one core can also be explored to modulate the compound's activity. The introduction of electron-donating or electron-withdrawing groups can influence the electronic distribution within the molecule and affect its binding affinity to biological targets.

Table 1: Examples of C3 and N1 Substituted Indolin-2-one Derivatives and their Reported Activities (General Scaffold)

| Compound ID | Scaffold | C3-Substitution | N1-Substitution | Reported Biological Activity |

| Generic 1 | Indolin-2-one | 3-(4-(dimethylamino)benzylidene) | Unsubstituted | Ligand for α-synuclein fibrils nih.gov |

| Generic 2 | Indolin-2-one | 3-(3-hydroxyphenyl) | Unsubstituted | Anti-inflammatory activity mdpi.com |

| Generic 3 | Indolin-2-one | 3-(benzylidene) | Methyl | Ligand for α-synuclein fibrils nih.gov |

| Generic 4 | Indolin-2-one | 3-(benzylidene) | Benzyl | Ligand for α-synuclein fibrils nih.gov |

Note: This table provides examples of substitutions on the general indolin-2-one scaffold due to the limited availability of specific data for this compound derivatives in the reviewed literature.

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or synergistic biological activities. The indolin-2-one core is a versatile scaffold for the synthesis of such hybrid molecules.

Diversification Strategies for this compound Derivatives

To further expand the chemical diversity and explore novel biological activities, researchers employ various diversification strategies starting from the core this compound structure.